molecular formula C8H12F2N4 B13325999 7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13325999
M. Wt: 202.20 g/mol
InChI Key: XUENKHYQHMABGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of molecular sieves to enhance yield suggest potential for industrial application .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .

Properties

Molecular Formula

C8H12F2N4

Molecular Weight

202.20 g/mol

IUPAC Name

7-(difluoromethyl)-2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12F2N4/c1-2-6-12-8-11-4-3-5(7(9)10)14(8)13-6/h5,7H,2-4H2,1H3,(H,11,12,13)

InChI Key

XUENKHYQHMABGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)C(F)F

Origin of Product

United States

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